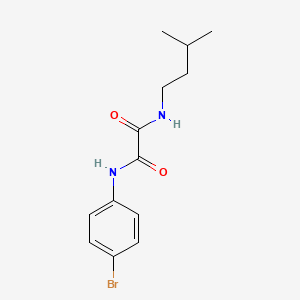
8-chloro-2-(4-chlorophenyl)-N-2-pyrazinyl-4-quinolinecarboxamide
Vue d'ensemble
Description
8-chloro-2-(4-chlorophenyl)-N-2-pyrazinyl-4-quinolinecarboxamide is a chemical compound that is used in scientific research. It is also known as CPQ or CPQOA. This compound is a potent and selective antagonist of the α7 nicotinic acetylcholine receptor, which is a target for the treatment of various neurological disorders.
Mécanisme D'action
8-chloro-2-(4-chlorophenyl)-N-2-pyrazinyl-4-quinolinecarboxamide is a selective antagonist of the α7 nicotinic acetylcholine receptor. This receptor is involved in various neurological processes, including learning and memory, attention, and sensory gating. By blocking this receptor, CPQOA can modulate these processes and potentially alleviate symptoms of neurological disorders.
Biochemical and Physiological Effects:
CPQOA has been shown to have several biochemical and physiological effects. It has been reported to increase the release of acetylcholine in the hippocampus, which is involved in learning and memory. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. Additionally, CPQOA has been reported to have anti-inflammatory effects in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CPQOA in lab experiments is its selectivity for the α7 nicotinic acetylcholine receptor. This allows researchers to specifically target this receptor and study its role in various neurological processes. However, one limitation of using CPQOA is its potential toxicity. It has been reported to have cytotoxic effects in some cell lines, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 8-chloro-2-(4-chlorophenyl)-N-2-pyrazinyl-4-quinolinecarboxamide. One direction is the investigation of its potential therapeutic applications in various neurological disorders. Another direction is the study of its mechanism of action and its effects on other neurotransmitter systems. Additionally, further research is needed to determine the safety and toxicity of this compound in humans.
Applications De Recherche Scientifique
8-chloro-2-(4-chlorophenyl)-N-2-pyrazinyl-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease. It has also been investigated for its potential use in the treatment of schizophrenia, depression, and anxiety disorders. Additionally, this compound has been used as a tool compound to study the α7 nicotinic acetylcholine receptor and its role in various neurological disorders.
Propriétés
IUPAC Name |
8-chloro-2-(4-chlorophenyl)-N-pyrazin-2-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2N4O/c21-13-6-4-12(5-7-13)17-10-15(14-2-1-3-16(22)19(14)25-17)20(27)26-18-11-23-8-9-24-18/h1-11H,(H,24,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNKMNPFLFDMBHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)NC3=NC=CN=C3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![10-cyclopropyl-2-(4-methoxyphenyl)-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B4683426.png)
![1-[(1-acetyl-4-piperidinyl)carbonyl]-2-methylindoline](/img/structure/B4683433.png)
![N-(4-methylphenyl)-N'-{5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B4683441.png)
![2-(butylthio)-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4683448.png)
![3-(1,3-benzodioxol-5-yl)-5-({[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-4-methyl-4H-1,2,4-triazole](/img/structure/B4683450.png)
![5-(4-fluorophenyl)-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4683454.png)
![N-cyclohexyl-N'-[1-(2,4-dichlorophenyl)ethyl]urea](/img/structure/B4683461.png)
![3-chloro-4-methoxy-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B4683475.png)
![N-[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-5-methyl-2-thienyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4683476.png)
![ethyl 2-[({[5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4683494.png)
![2-chloro-4-fluoro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4683496.png)
![N-[2-(2-methoxyphenyl)-1-(4-morpholinylcarbonyl)vinyl]-4-methylbenzamide](/img/structure/B4683501.png)
![5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4683520.png)
